molecular formula C10H9N3O2S B12459616 N,N-bis(cyanomethyl)benzenesulfonamide CAS No. 36130-50-4

N,N-bis(cyanomethyl)benzenesulfonamide

Cat. No.: B12459616
CAS No.: 36130-50-4
M. Wt: 235.26 g/mol
InChI Key: VPZHRWPIKASOST-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)benzenesulfonamide is a chemical compound provided for research and investigational purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their diverse biological activities. Recent scientific literature highlights that structurally similar benzenesulfonamide analogs have been identified as promising kinase inhibitors, showing potential in anticancer research, particularly in targeting receptors like TrkA for glioblastoma treatment . Other research avenues explore benzenesulfonamide-containing compounds as inhibitors for viral targets, such as the HIV-1 capsid protein, underscoring their value in developing novel antiviral therapeutics . The bis(cyanomethyl) moiety may offer unique reactivity and binding properties, making this compound a valuable intermediate or lead structure for further chemical synthesis and structure-activity relationship (SAR) studies in drug discovery. Researchers can utilize this reagent to explore new pharmacological strategies and develop targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36130-50-4

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N,N-bis(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C10H9N3O2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,8-9H2

InChI Key

VPZHRWPIKASOST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of N,n Bis Cyanomethyl Benzenesulfonamide

Precursor Synthesis and Functionalization Pathways

The successful synthesis of N,N-bis(cyanomethyl)benzenesulfonamide is contingent upon the efficient preparation of its foundational building blocks: a benzenesulfonyl halide and a suitable cyanomethylating agent.

Synthesis of Benzenesulfonyl Halide Intermediates

Benzenesulfonyl chloride is the most common and reactive intermediate used for the preparation of benzenesulfonamides. Several established methods exist for its synthesis.

One of the primary industrial methods involves the chlorosulfonation of benzene (B151609) . In this reaction, benzene is treated with an excess of chlorosulfonic acid. google.comnih.govresearchgate.netresearchgate.netnih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from chlorosulfonic acid. nih.gov To favor the formation of the sulfonyl chloride and minimize the production of the diphenyl sulfone byproduct, the benzene must be added slowly to the chlorosulfonic acid. google.com

Another widely used laboratory-scale method is the reaction of a sodium benzenesulfonate (B1194179) salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). google.comnih.govorganic-chemistry.orgresearchgate.net The reaction with PCl₅ is typically carried out by heating a mixture of finely divided sodium benzenesulfonate and PCl₅. google.comorganic-chemistry.org The use of phosphorus oxychloride offers a similar alternative. google.comnih.gov

ReagentsConditionsYield (%)Reference
Benzene, Chlorosulfonic Acid20-25°CHigh google.com
Sodium Benzenesulfonate, Phosphorus Pentachloride170-180°C, 15 hours75-80 google.com
Sodium Benzenesulfonate, Phosphorus OxychlorideHeating74-87 google.com

Table 1: Comparison of Synthetic Methods for Benzenesulfonyl Chloride

Preparation of Cyanomethylating Reagents

The introduction of the cyanomethyl group (-CH₂CN) requires a suitable reagent capable of reacting with the sulfonamide nitrogen. The two most common precursors for this purpose are aminoacetonitrile (B1212223) and haloacetonitriles.

Aminoacetonitrile (H₂NCH₂CN) can be synthesized industrially by the reaction of glycolonitrile (B6354644) with ammonia (B1221849). nih.govgoogle.comresearchgate.netnih.gov Glycolonitrile itself is produced from formaldehyde (B43269) and hydrogen cyanide. google.com The reaction with ammonia yields an aqueous solution of aminoacetonitrile, which can be stabilized by acidification. researchgate.net For laboratory use, it is often handled as its more stable hydrochloride or sulfate (B86663) salt. nih.gov

Haloacetonitriles , such as bromoacetonitrile (B46782) (BrCH₂CN) and chloroacetonitrile (B46850) (ClCH₂CN), are also effective cyanomethylating agents. Chloroacetonitrile can be produced by the dehydration of chloroacetamide. nih.gov Bromoacetonitrile is often prepared from chloroacetonitrile via a halogen exchange reaction, for instance, by reacting it with an inorganic bromide like sodium bromide in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724). The use of a catalyst, like sodium iodide, can improve the reaction rate and yield.

ReagentPrecursorsReactionReference
AminoacetonitrileGlycolonitrile, AmmoniaNucleophilic substitution nih.govresearchgate.net
BromoacetonitrileChloroacetonitrile, Sodium BromideHalogen exchange

Table 2: Common Cyanomethylating Reagents and Their Synthesis

Direct Synthesis Approaches to this compound

With the precursors in hand, the final assembly of this compound can be achieved through several synthetic routes. These methods focus on the formation of the two C-N bonds at the sulfonamide nitrogen.

Nucleophilic Substitution Reactions on Sulfonamides

The most direct approach involves the N-alkylation of a primary benzenesulfonamide (B165840) with a haloacetonitrile. This reaction is a classic example of nucleophilic substitution, where the deprotonated sulfonamide nitrogen acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide.

The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction of benzenesulfonamide with two equivalents of bromoacetonitrile in the presence of a base like K₂CO₃ in a polar aprotic solvent such as dimethylformamide (DMF) would be a plausible route.

A significant challenge in this approach is the potential for over-alkylation and the formation of byproducts. The acidity of the N-H protons on the sulfonamide allows for sequential alkylation.

Catalytic Protocols for C-N Bond Formation

Modern synthetic chemistry offers several catalytic methods for the formation of C-N bonds, which can be applied to the synthesis of this compound.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for N-arylation and N-alkylation of amides and sulfonamides. researchgate.netorganic-chemistry.orggoogle.com For instance, a copper(I) catalyst could facilitate the coupling of benzenesulfonamide with a cyanomethylating agent. While often used for N-arylation with boronic acids, adaptations for N-alkylation exist. google.com

Phase-transfer catalysis (PTC) is another effective technique for the alkylation of sulfonamides. This method is particularly useful when dealing with reactants in immiscible phases, such as an aqueous solution of a deprotonated sulfonamide and an organic solution of the haloacetonitrile. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the sulfonamide anion into the organic phase where it can react. This can lead to milder reaction conditions and improved yields.

Catalytic SystemDescriptionAdvantagesPotential ApplicationReference
Copper(I) SaltsPromotes C-N bond formation between sulfonamides and various partners.Versatile for different substrates.Coupling of benzenesulfonamide with a cyanomethyl source. organic-chemistry.orggoogle.com
Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts)Facilitates reaction between reactants in different phases.Milder conditions, improved yields for biphasic systems.Alkylation of benzenesulfonamide with haloacetonitrile.

Table 3: Catalytic Approaches for C-N Bond Formation

Optimization of Reaction Conditions (Solvent, Temperature, Catalyst Loading)

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

Solvent: The choice of solvent is crucial. For nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred as they can dissolve the reactants and stabilize charged intermediates. In phase-transfer catalysis, a two-phase system of an organic solvent (e.g., toluene (B28343) or dichloromethane) and water is employed. google.com

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also lead to decomposition or side reactions. For many nucleophilic substitution and catalytic reactions involving sulfonamides, temperatures ranging from room temperature to moderate heating (e.g., 40-80 °C) are often employed. nih.gov

Catalyst Loading: In catalytic protocols, the amount of catalyst used is a critical parameter to optimize. The goal is to use the minimum amount of catalyst necessary to achieve a high conversion in a reasonable time, thereby minimizing cost and potential contamination of the product. Catalyst loading can range from as low as 0.05 mol% to 10 mol% depending on the specific catalytic system.

Base: The choice and stoichiometry of the base in nucleophilic substitution reactions are important. A strong, non-nucleophilic base is often ideal. The amount of base should be sufficient to deprotonate the sulfonamide, and in the case of bis-alkylation, at least two equivalents will be required.

Mechanistic Elucidation of Synthetic Pathways

The formation of this compound would likely proceed through the N-alkylation of benzenesulfonamide with a cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and maximizing yield.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the influence of various parameters. For the synthesis of this compound, a plausible approach would involve monitoring the reaction of benzenesulfonamide with a haloacetonitrile.

While direct kinetic data for this specific reaction is unavailable, studies on the reactivity of haloacetonitriles with other nucleophiles and radicals offer valuable insights. For instance, the reaction rate constants of various haloacetonitriles with the hydroxyl radical (•OH) have been determined, which can inform on the stability and reactivity of the cyanomethyl precursor under certain conditions. nih.gov The stability of haloacetonitriles in aqueous solutions has also been the subject of kinetic analysis, with factors like pH influencing their hydrolysis rates. researchgate.net

A proposed kinetic study for the formation of this compound could involve systematically varying the concentrations of the reactants (benzenesulfonamide and cyanomethylating agent), temperature, and solvent, while monitoring the disappearance of reactants and the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Hypothetical Kinetic Parameters for the Formation of this compound

ParameterHypothetical ValueCondition
Rate Constant (k)1.5 x 10⁻³ M⁻¹s⁻¹25°C in Acetonitrile
Activation Energy (Ea)65 kJ/mol-
Pre-exponential Factor (A)8.2 x 10⁸ s⁻¹-

This table presents hypothetical data for illustrative purposes, as experimental data for this specific reaction is not currently available in the literature.

Computational Chemistry Approaches to Transition States and Energy Barriers

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level, allowing for the characterization of transition states and the calculation of activation energy barriers. For the synthesis of this compound, density functional theory (DFT) calculations could be employed to model the reaction pathway.

Studies on related sulfonamides have utilized computational methods to explore the nature of the S-N bond and rotational barriers. researchgate.netchemrxiv.orgresearchgate.net These studies suggest that the electronic properties of the substituents on both the sulfur and nitrogen atoms significantly influence the geometry and energetics of the molecule. For instance, highly electron-withdrawing groups can increase the rotational barrier around the S-N bond. researchgate.net

A computational study on the formation of this compound would likely involve modeling the Sₙ2 reaction between the deprotonated benzenesulfonamide anion and a cyanomethyl halide. The geometry of the transition state, where the N-C bond is partially formed and the C-X (X = halogen) bond is partially broken, would be optimized, and its energy calculated. This would provide the activation energy for the reaction. Similar computational studies have been performed to understand the S-alkylation of related sulfinamides. rsc.org

Table 2: Calculated Rotational Barriers for Model Sulfonamides

CompoundMethodRotational Barrier (kcal/mol)Reference
N,N-dimethylmethanesulfonamideHF/6-31G*4.8 researchgate.net
N,N-diisopropylnonafluorobutane-1-sulfonamideN/A14.8 - 17.0 researchgate.net

This table showcases computationally determined rotational barriers for related sulfonamide compounds, highlighting the influence of substituents on the S-N bond dynamics.

Isotopic Labeling Experiments for Mechanism Verification

Isotopic labeling is a definitive experimental technique for verifying reaction mechanisms by tracing the path of labeled atoms from reactants to products. wikipedia.org For the synthesis of this compound, isotopic labeling could be used to confirm the origin of the atoms in the final product and to probe for any unexpected rearrangements.

For example, using ¹³C-labeled bromoacetonitrile (Br-¹³CH₂CN) in the reaction with benzenesulfonamide would result in N,N-bis(¹³C-cyanomethyl)benzenesulfonamide. The position of the ¹³C label in the product, confirmed by ¹³C NMR spectroscopy or mass spectrometry, would unequivocally demonstrate that the cyanomethyl groups originate from the alkylating agent.

Furthermore, isotopic labeling can be instrumental in ruling out alternative mechanisms. For instance, if a mechanism involving the fragmentation and recombination of the cyanomethyl group were proposed, scrambling of the label would be observed. The absence of such scrambling would support a direct substitution mechanism. Isotopic labeling with stable isotopes like ¹³C, ¹⁵N, and ¹⁸O has been successfully applied to the study of other sulfonamides. nih.govacs.orgchemrxiv.orgchemrxiv.org

Alternative and Convergent Synthetic Strategies

Beyond the classical N-alkylation approach, modern synthetic methodologies offer alternative and potentially more efficient routes to this compound.

Multi-component Reactions Incorporating Sulfonamide and Cyanide Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The Strecker reaction, which synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source, is a classic example of an MCR. nih.govmdpi.comorganic-chemistry.org

A plausible MCR strategy for the synthesis of this compound could involve the reaction of benzenesulfonamide, formaldehyde (as a source of the methylene (B1212753) bridge), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). This approach would be analogous to the synthesis of other α-aminonitriles. acs.orgresearchgate.net The reaction could be catalyzed by a Lewis acid or a Brønsted acid to facilitate the formation of the intermediate N-sulfonyl iminium ion, which would then be trapped by the cyanide nucleophile.

Table 3: Examples of Multi-component Synthesis of α-Aminonitriles

Amine/AmideAldehyde/KetoneCyanide SourceCatalystYield (%)Reference
AnilineBenzaldehydeTMSCNIndium95 nih.gov
MorpholineFurfuralTMSCNIndium92 nih.gov
BenzamideBenzaldehydeKCNFormic AcidModest acs.org

This table provides examples of α-aminonitrile synthesis via multi-component reactions, demonstrating the feasibility of such approaches for creating C-N and C-CN bonds in a single step.

Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. It offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. acs.org

The synthesis of this compound could be adapted to a flow process. A solution of benzenesulfonamide and a base could be merged with a stream of the cyanomethylating agent in a heated reactor coil. The residence time in the reactor would be optimized to ensure complete reaction. Downstream processing, such as liquid-liquid extraction and crystallization, could also be integrated into the flow system for a continuous and automated synthesis.

Flow chemistry has been successfully employed for the synthesis of various primary, secondary, and tertiary sulfonamides, demonstrating its applicability to this class of compounds. acs.orgnih.gov A patent for the flow synthesis of sulfonylurea compounds also highlights the industrial interest in this technology for sulfonamide-related chemistries. google.com

Advanced Spectroscopic and Structural Characterization in Research of N,n Bis Cyanomethyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For N,N-bis(cyanomethyl)benzenesulfonamide, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a comprehensive picture of its molecular connectivity.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the methylene (B1212753) protons of the cyanomethyl groups. The aromatic region would likely show a complex multiplet pattern typical of a monosubstituted benzene ring. The protons ortho to the sulfonyl group are expected to be the most deshielded and appear at the lowest field, followed by the para and meta protons.

The two methylene groups (-CH₂CN) are chemically equivalent and are expected to appear as a single sharp singlet in the spectrum. The absence of adjacent protons would mean there is no spin-spin coupling, resulting in a singlet. The chemical shift of these protons would be influenced by the electron-withdrawing effects of both the adjacent nitrile group and the nitrogen atom of the sulfonamide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho)7.8 - 8.0Multiplet
Aromatic (meta, para)7.5 - 7.7Multiplet
Methylene (-CH₂CN)4.5 - 4.8Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR and Nitrogen (¹⁵N) NMR Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the aromatic carbons, the methylene carbons, and the nitrile carbons. The carbon atom attached to the sulfur (ipso-carbon) is expected to have a chemical shift in the range of 135-140 ppm. The other aromatic carbons will appear in the typical aromatic region of 120-130 ppm. The methylene carbons (-CH₂CN) are expected to be in the range of 40-50 ppm, and the nitrile carbons (-C≡N) would appear further downfield, typically around 115-120 ppm.

¹⁵N NMR, although less common, can provide valuable information about the nitrogen environments. Two distinct signals would be expected for this compound: one for the sulfonamide nitrogen and another for the nitrile nitrogens. The chemical shift of the sulfonamide nitrogen would be influenced by the attached sulfonyl and cyanomethyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C-S)135 - 140
Aromatic (other)120 - 130
Methylene (-CH₂CN)40 - 50
Nitrile (-C≡N)115 - 120

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity between different parts of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For this compound, COSY would be primarily used to confirm the coupling relationships between the protons on the aromatic ring. Cross-peaks would be observed between adjacent aromatic protons, helping to delineate the substitution pattern. No cross-peaks would be expected for the methylene protons as they are a singlet.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C). columbia.edu It is a powerful tool for assigning carbon signals. For instance, the singlet from the methylene protons in the ¹H spectrum would show a correlation to the methylene carbon signal in the ¹³C spectrum. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). columbia.edu This is particularly useful for establishing long-range connectivity. For example, the methylene protons would be expected to show a correlation to the nitrile carbon (a two-bond correlation) and to the ipso-carbon of the benzene ring through the nitrogen atom. The aromatic protons would show correlations to neighboring and more distant carbons within the ring, further confirming the assignments.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorptions of Sulfonyl, Nitrile, and Aromatic Moieties

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to its constituent functional groups.

Sulfonyl Group (SO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In sulfonamides, these bands typically appear in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a very characteristic and usually sharp absorption that appears in the region of 2240-2260 cm⁻¹ for aliphatic nitriles. spectroscopyonline.com Its intensity can vary.

Aromatic Moiety (Benzene Ring): The benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending vibrations at lower wavenumbers.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1330 - 1370
Sulfonyl (SO₂)Symmetric Stretch1140 - 1180
Nitrile (C≡N)Stretch2240 - 2260
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450 - 1600

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Vibrational Mode Assignments and Fermi Resonance Phenomena

A detailed vibrational analysis involves assigning the observed spectral bands to specific atomic motions within the molecule. nih.govnih.gov This can be a complex task, often aided by computational methods such as Density Functional Theory (DFT) calculations. researchgate.net

A noteworthy phenomenon that can complicate vibrational spectra is Fermi resonance . This occurs when a fundamental vibrational mode has a similar energy to an overtone or combination band of the same symmetry. youtube.com This interaction leads to a "mixing" of the two states, resulting in two bands appearing in the spectrum where only one was expected. The two new bands are shifted in frequency from their original positions, and the intensity is redistributed, often making the weaker band (the overtone) gain significant intensity. youtube.com

In the case of this compound, Fermi resonance could potentially be observed involving the nitrile stretching vibration. nih.gov The C≡N stretch, while a fundamental vibration, could interact with an overtone or combination band from the rest of the molecule that happens to fall at a similar frequency. This would result in a splitting of the nitrile peak into a doublet. The observation and analysis of such Fermi resonance can provide deeper insights into the vibrational coupling and energy landscape of the molecule. nih.govacs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental formula of this compound. Through controlled fragmentation, it also offers a detailed map of the molecule's structural components.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the unambiguous confirmation of a compound's molecular formula. For this compound (C₁₀H₉N₃O₂S), the exact mass can be calculated by summing the masses of its constituent atoms. This theoretical mass is then compared against the experimentally determined value from the HRMS instrument.

Ultra-high-resolution mass spectrometry techniques, such as Fourier transform ion cyclotron resonance (FTICR-MS), are particularly powerful for analyzing molecules containing nitrogen and sulfur due to their ability to resolve fine isotopic patterns. nih.gov The high mass accuracy provided by these methods allows for the confident assignment of the elemental composition from the measured m/z value.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₉N₃O₂S
Calculated Exact Mass ([M+H]⁺)252.0488
Observed m/z ([M+H]⁺)Data dependent on experimental results
Mass Error (ppm)Calculated upon observation

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of the molecule by inducing fragmentation and analyzing the resulting product ions. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of sulfonamides is well-studied and often follows predictable pathways. nih.gov For this compound, characteristic fragmentation would involve the cleavage of the sulfur-nitrogen bond and the bonds connecting the cyanomethyl groups. Key fragmentation pathways can be proposed:

Loss of a cyanomethyl group (-CH₂CN): This would result in a significant fragment ion, indicating the presence of this substituent.

Loss of the benzenesulfonyl group (C₆H₅SO₂): Cleavage of the S-N bond would yield a fragment corresponding to the benzenesulfonyl cation or the remaining dicyanomethylamine fragment.

Cleavage of the phenyl ring: Fragmentation of the aromatic ring itself can also occur.

These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule. nih.gov The study of these pathways provides a structural fingerprint unique to the compound.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₁₀H₉N₃O₂S+H]⁺)
Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
252.05[C₆H₅SO₂]⁺C₄H₄N₃141.00
252.05[M+H - CH₂CN]⁺CH₂CN212.03
252.05[C₆H₅]⁺C₄H₄N₃O₂S77.04

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The analysis of the crystal structure of this compound would reveal how individual molecules pack together to form a crystal lattice. This packing is governed by a network of non-covalent interactions. researchgate.net Given the functional groups present—sulfonamide, cyano, and phenyl groups—several types of intermolecular interactions are expected to play a crucial role:

Hydrogen Bonds: Although lacking a classic N-H or O-H donor, weak C-H···N and C-H···O hydrogen bonds are highly probable. nih.gov The nitrogen atoms of the nitrile groups and the oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, interacting with hydrogen atoms from the methylene bridges and the phenyl ring of neighboring molecules. nih.gov These interactions often link molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

π-π Stacking: The phenyl rings can interact with each other through π-π stacking, where the aromatic rings align in a parallel or offset fashion.

Understanding these interactions is fundamental to crystal engineering, as they dictate the physical properties of the solid material. researchgate.net

X-ray crystallography allows for a detailed conformational analysis of the molecule in its solid form. Key conformational features of this compound would include the torsion angles around the S-N and N-CH₂ bonds. The geometry around the sulfonamide nitrogen atom and the spatial orientation of the two cyanomethyl groups relative to the benzenesulfonyl group are of particular interest. nsf.gov This solid-state conformation represents a low-energy state within the crystal lattice, which may differ from its preferred conformation in solution due to the constraints of crystal packing. nih.gov Comparing the experimentally observed conformation with theoretical calculations can provide insight into the molecule's intrinsic flexibility and the influence of intermolecular forces. researchgate.net

Co-crystallization is a technique where a target molecule is crystallized with a second component, known as a "coformer," to form a new crystalline solid with modified physical properties. nih.gov The nitrile groups and the sulfonamide moiety of this compound make it a candidate for forming co-crystals. nih.gov

These functional groups can participate in strong non-covalent interactions, such as hydrogen bonding, with suitable host molecules or coformers. core.ac.uk For instance, the nitrile groups could act as hydrogen bond acceptors for coformers with donor functionalities like carboxylic acids or amides. The sulfonamide group could interact with a variety of complementary functional groups. Such studies are valuable in the field of crystal engineering to create new materials with tailored properties, although specific co-crystallization studies involving this compound are not widely reported in the provided search results, representing an area for future investigation.

Advanced Spectroscopic Techniques for Dynamic Studies

Dynamic processes, such as conformational changes and the formation of short-lived reaction intermediates, occur on timescales that are often too rapid for conventional spectroscopic methods to capture. The following sections detail specialized techniques designed to investigate these phenomena, with a focus on their potential application to this compound.

The rotation around the sulfur-nitrogen (S-N) bond in N,N-disubstituted sulfonamides is often restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. researchgate.net This restricted rotation can lead to the existence of distinct, slowly interconverting conformers, a phenomenon that is readily studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy. ucl.ac.uklibretexts.org For a molecule like this compound, which possesses two identical cyanomethyl groups attached to the nitrogen atom, hindered rotation around the S-N bond would result in these groups being in magnetically non-equivalent environments.

At low temperatures, the rate of this conformational exchange is slow on the NMR timescale, and separate signals for the diastereotopic cyanomethyl protons would be observable. As the temperature of the sample is increased, the rate of rotation also increases. Eventually, a temperature is reached where the two signals broaden and merge into a single, averaged signal. This point is known as the coalescence temperature (Tc). montana.edu By analyzing the line shape of the signals at various temperatures, or by using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. montana.edu

Compound AnalogueSubstituents on NitrogenCoalescence Temperature (Tc)Torsional Barrier (ΔG‡)Reference
N,N-Dibenzylnonafluorobutane-1-sulfonamideBenzyl~110 °C19.0 ± 0.2 kcal/mol (79.1 ± 1.0 kJ/mol) researchgate.net
N-Methyl-N-benzhydrylformamideMethyl, BenzhydrylNot specified19.5 kcal/mol nih.govnih.gov
N,N-DimethylacetamideMethyl~120 °C~21 kcal/mol ucl.ac.ukmontana.edu

This table presents data from analogous compounds to illustrate the application of dynamic NMR in determining rotational barriers. The specific values for this compound would depend on its unique electronic and steric properties.

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated or observed using standard spectroscopic techniques. Time-resolved spectroscopy, particularly laser flash photolysis (LFP), is a powerful pump-probe technique used to study the kinetics and spectra of these transient species on timescales ranging from femtoseconds to milliseconds. awi.deyoutube.com

In the context of sulfonamides, photochemical reactions can lead to the homolytic cleavage of the C-S or N-S bonds, generating radical intermediates. nih.govacs.org For example, the photolysis of benzenesulfonamide (B165840) derivatives can produce benzenesulfonyl radicals. The formation, decay, and reactivity of these intermediates can be monitored in real-time using LFP. The process involves exciting the sample with a short, intense laser pulse (the pump), which initiates the photochemical reaction. The subsequent changes in the sample are monitored by a second, weaker light beam (the probe) that passes through the sample to a detector. This allows for the construction of a transient absorption spectrum, which is a plot of absorbance change versus wavelength at a specific time after the laser flash.

Studies on the pulse radiolysis of methanesulfonyl chloride have successfully identified the transient absorption spectrum of the methanesulfonyl radical (MeSO₂•), which exhibits a broad absorption band with a maximum around 320 nm. acs.org Similarly, flash photolysis studies of aromatic sulfones have been conducted to characterize the corresponding sulfonyl radicals. acs.org These studies provide crucial information on the spectral properties and reaction kinetics of these intermediates. The application of time-resolved spectroscopy to this compound could provide definitive evidence for the formation of the benzenesulfonyl radical upon photolysis and allow for the measurement of its reaction rates with various substrates. The electronic properties of the cyanomethyl substituents would be expected to influence the stability and reactivity of such an intermediate.

Intermediate SpeciesPrecursor/Systemλmax (nm)Lifetime (τ) / Rate Constant (k)Reference
Methanesulfonyl Radical (MeSO₂•)Pulse radiolysis of MeSO₂Cl320k(addition to acrolein) = 4.9 × 10⁹ M⁻¹s⁻¹ acs.org
Triplet Excited State2-Methoxythioxanthone in acetonitrile (B52724)310, 620τ = 5.3 µs libretexts.orgnih.gov
Benzene Radical Cation (Bz⁺)Two-photon ionization of benzene~285, ~310, ~550Stable on picosecond timescale

This table provides examples of transient species studied by time-resolved spectroscopy. The data for the benzenesulfonyl radical from this compound would need to be determined experimentally.

Comprehensive Theoretical and Computational Analysis of this compound Remains Largely Unexplored in Public Research

Despite a thorough search of publicly available scientific literature and computational chemistry databases, detailed theoretical and computational studies focusing specifically on the compound This compound are not available. Consequently, the specific research findings required to construct an in-depth article on its electronic structure, conformational analysis, and dynamic behavior—as per the requested outline—could not be located.

The field of computational chemistry routinely employs a variety of methods to predict the properties and behavior of molecules. These techniques, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis to understand reactivity, Electrostatic Potential Surface (ESP) mapping to visualize charge distribution, and Molecular Dynamics (MD) simulations to observe conformational changes over time, are powerful tools in chemical research.

Numerous studies have been published applying these methods to the broader class of benzenesulfonamide derivatives. This research has provided valuable insights into the structure-activity relationships, electronic properties, and potential applications of various substituted sulfonamides in fields like medicinal chemistry and materials science. However, the specific compound This compound has not been the subject of such detailed and publicly documented computational investigation.

Therefore, the creation of data tables for optimized molecular geometry, HOMO/LUMO energies, or conformational energy profiles, and a detailed discussion of the dynamic behavior for this specific molecule is not possible without access to dedicated research that has not yet been published or made publicly accessible.

Theoretical and Computational Studies of N,n Bis Cyanomethyl Benzenesulfonamide

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For N,N-bis(cyanomethyl)benzenesulfonamide, computational methods can be employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as to simulate its vibrational spectra (Infrared and Raman). These theoretical predictions, when compared with experimental findings, serve to validate the computational models and provide a more detailed understanding of the molecule's structure and electronic environment.

The prediction of NMR parameters through computational methods has become a standard procedure in chemical research. For this compound, Density Functional Theory (DFT) calculations would be the method of choice to compute ¹H and ¹³C NMR chemical shifts. Typically, this involves geometry optimization of the molecule at a chosen level of theory and basis set, followed by the calculation of magnetic shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (δ) in ppm for this compound

AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Functional/Basis Set
¹H NMR
Benzenesulfonamide (B165840) (ortho-H)7.957.90B3LYP/6-311G(d,p)
Benzenesulfonamide (meta-H)7.607.55B3LYP/6-311G(d,p)
Benzenesulfonamide (para-H)7.707.65B3LYP/6-311G(d,p)
-CH₂-4.504.45B3LYP/6-311G(d,p)
¹³C NMR
Benzenesulfonamide (C-S)138.0137.5B3LYP/6-311G(d,p)
Benzenesulfonamide (ortho-C)128.5128.0B3LYP/6-311G(d,p)
Benzenesulfonamide (meta-C)130.0129.5B3LYP/6-311G(d,p)
Benzenesulfonamide (para-C)134.0133.5B3LYP/6-311G(d,p)
-CH₂-40.039.5B3LYP/6-311G(d,p)
-CN115.0114.5B3LYP/6-311G(d,p)

Note: The data in this table is hypothetical and for illustrative purposes only.

Spin-spin coupling constants, another important NMR parameter, can also be calculated, providing information about the connectivity of atoms. However, these calculations are generally more computationally demanding.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulation of these spectra is a valuable tool for assigning experimental bands to specific molecular motions. cardiff.ac.uk The process involves an initial geometry optimization of this compound, followed by a frequency calculation at the same level of theory. These calculations yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The simulated spectra can then be plotted and compared with experimental IR and Raman spectra. It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Interactive Data Table: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeHypothetical Experimental Frequency (cm⁻¹)Hypothetical Calculated Frequency (cm⁻¹)Assignment
C≡N stretch22552260Strong, Sharp
S=O asymmetric stretch13501355Strong
S=O symmetric stretch11651170Strong
C-H stretch (aromatic)30703075Medium
C-H stretch (aliphatic)29502955Medium
C-N stretch12901295Medium
S-N stretch940945Medium

Note: The data in this table is hypothetical and for illustrative purposes only.

The comparison of simulated and experimental spectra allows for a detailed assignment of the observed vibrational bands, confirming the molecular structure and providing insights into the bonding characteristics of this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the means to explore the potential energy surface of a chemical reaction, allowing for the modeling of reaction pathways and the characterization of transient species such as transition states and intermediates. This is particularly useful for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes.

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. q-chem.com Performing an IRC calculation is a crucial step to confirm that a located transition state indeed connects the desired reactants and products. uni-muenchen.de The calculation starts from the optimized geometry of the transition state and proceeds downhill in both the forward and reverse directions. scm.com

For a hypothetical reaction involving this compound, for instance, its synthesis or a subsequent transformation, an IRC calculation would be performed after locating the transition state for a specific elementary step. The successful convergence of the IRC path to the expected reactant and product minima would validate the proposed reaction mechanism for that step. The energy profile along the IRC provides the reaction's activation energy and enthalpy.

Many chemical reactions are facilitated by catalysts, which proceed through a series of steps forming a catalytic cycle. Computational modeling can be employed to elucidate the entire catalytic cycle, involving the characterization of all intermediates and transition states. For reactions where this compound acts as a reactant, product, or even a ligand in a catalyst, computational modeling can provide a detailed mechanistic picture.

Each step in the catalytic cycle would be modeled by:

Locating Reactants, Products, and Intermediates: The geometries of all stable species in the proposed cycle are optimized to find their minimum energy structures.

Searching for Transition States: For each elementary step, a transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product of that step.

Verifying Transition States: Frequency calculations are performed on the transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. IRC calculations are then used to ensure the transition state connects the correct minima. missouri.edu

Chemical Reactivity and Derivatization Strategies of N,n Bis Cyanomethyl Benzenesulfonamide

Reactions at the Nitrile Functionality

The two equivalent nitrile (-C≡N) groups in N,N-bis(cyanomethyl)benzenesulfonamide are primary sites for chemical transformation. These groups are known to undergo a variety of reactions, including hydrolysis, reduction, and cycloadditions.

Hydrolysis and Amidation Reactions

Nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. For this compound, complete hydrolysis would be expected to convert both cyanomethyl groups into carboxymethyl groups, yielding N,N-bis(carboxymethyl)benzenesulfonamide. The reaction typically proceeds through an intermediate amide.

Partial hydrolysis, under carefully controlled conditions, can often lead to the isolation of the corresponding amide. In this case, the formation of N,N-bis(carbamoylmethyl)benzenesulfonamide would be anticipated. The conditions for these transformations can vary significantly, often requiring strong acids or bases and elevated temperatures. For instance, studies on the hydrolysis of cyanophenols have been conducted at a dirhenium core, indicating that metal catalysis can also facilitate this transformation. ornl.gov

Table 1: Representative Conditions for Nitrile Hydrolysis and Amidation This table presents typical conditions for the hydrolysis and amidation of nitriles based on general organic chemistry principles, as specific data for this compound is not readily available.

Transformation Reagents and Conditions Expected Product
Complete Hydrolysis Aq. HCl or H₂SO₄, heat; or Aq. NaOH, heat N,N-bis(carboxymethyl)benzenesulfonamide

| Partial Hydrolysis (Amidation) | H₂SO₄ (conc.), controlled temperature; or H₂O₂, base | N,N-bis(carbamoylmethyl)benzenesulfonamide |

Reduction to Amines and Related Transformations

The reduction of the nitrile groups in this compound would lead to the corresponding primary amines. This transformation is a fundamental reaction in organic synthesis, providing a route to diamines. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst).

The expected product of complete reduction would be N,N-bis(2-aminoethyl)benzenesulfonamide. The choice of reducing agent and reaction conditions is crucial to avoid side reactions and to achieve high yields of the desired diamine.

Table 2: Common Methods for Nitrile Reduction This table outlines standard methods for the reduction of nitriles to primary amines. The applicability to this compound is inferred from general reactivity patterns.

Reducing Agent Typical Conditions Expected Product
Lithium Aluminum Hydride (LiAlH₄) 1. Anhydrous ether or THF; 2. Aqueous workup N,N-bis(2-aminoethyl)benzenesulfonamide

| Catalytic Hydrogenation | H₂ gas, Raney Ni or Pd/C, high pressure, alcohol solvent | N,N-bis(2-aminoethyl)benzenesulfonamide |

Cycloaddition Reactions Involving the Nitrile Group

Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings. For example, the reaction of a nitrile with an azide (B81097) can yield a tetrazole, while reaction with a nitrile oxide can produce an oxadiazole. mdpi.comresearchgate.net

In the case of this compound, reaction with a suitable 1,3-dipole could potentially lead to the formation of a bis-heterocyclic derivative. For instance, reaction with sodium azide in the presence of a Lewis acid could yield a bis-tetrazolyl derivative. Such cycloaddition reactions are valuable for the synthesis of complex heterocyclic structures. rsc.org The regiochemistry of these cycloadditions can be influenced by the electronic nature of the substituents on both the nitrile and the 1,3-dipole. mdpi.comresearchgate.net

Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of the benzenesulfonamide (B165840) group in this compound is another potential site for chemical modification. Although it is part of a tertiary amine, the electron-withdrawing nature of the adjacent sulfonyl group and the two cyanomethyl groups significantly influences its reactivity.

Alkylation and Acylation Reactions at the Sulfonamide Nitrogen

While the nitrogen atom in this compound is already di-substituted, further reactions at this site are conceivable, though likely challenging. The alkylation of N,N-disubstituted sulfonamides has been reported, leading to the formation of sulfonamidum salts. rsc.org This type of reaction typically requires a very powerful alkylating agent. rsc.org

Acylation of the sulfonamide nitrogen is generally not a feasible reaction pathway for N,N-disubstituted sulfonamides like the title compound. Acylation reactions, such as the Friedel-Crafts acylation, typically involve the substitution of an acyl group onto an aromatic ring. chemguide.co.uk The direct acylation of the already substituted sulfonamide nitrogen is not a standard transformation. However, N-acylsulfonamides can be synthesized through methods like the palladium-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles. acs.org

A variety of methods for the N-alkylation of sulfonamides have been developed, including using alcohols as alkylating agents in the presence of a manganese catalyst. organic-chemistry.orgacs.org These methods are generally applicable to primary and secondary sulfonamides.

Table 3: Representative N-Alkylation Methods for Sulfonamides This table shows examples of N-alkylation reactions on sulfonamide substrates. The direct applicability to the tertiary sulfonamide nitrogen in this compound would be challenging.

Reaction Type Reagents and Conditions Substrate Type
Manganese-Catalyzed N-Alkylation Alcohol, Mn(I) PNP pincer precatalyst, K₂CO₃ Primary/Secondary Sulfonamides. acs.org
Alkylation with Trichloroacetimidates Trichloroacetimidate, refluxing toluene (B28343) Primary/Secondary Sulfonamides

| Formation of Sulfonamidum Salts | Dimethoxycarbonium hexachloroantimonate | N,N-Disubstituted Sulfonamides. rsc.org |

Formation of N-Metalated Species

The formation of N-metalated species from this compound is not a likely reaction. The nitrogen atom lacks a proton to be removed by a base, which is the typical mechanism for the formation of N-metalated sulfonamides. In primary and secondary sulfonamides, the acidic N-H proton can be readily abstracted by a strong base to generate a nucleophilic nitrogen species, which can then participate in various coupling reactions. The synthesis of proline-derived benzenesulfonamides, for example, involves the reaction of benzenesulfonyl azides with proline. nih.gov Theoretical studies on alkylimino-substituted sulfonamides have also explored their acid-base equilibria. nih.gov

Modifications of the Aromatic Ring

The benzene (B151609) ring of this compound is the most versatile platform for structural modifications. These modifications can be achieved through several key synthetic strategies, including electrophilic aromatic substitution, directed ortho metalation, and palladium-catalyzed cross-coupling reactions. Each of these approaches offers a unique pathway to introduce a wide array of functional groups, thereby tuning the electronic and steric properties of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. byjus.comyoutube.com The reactivity of the benzene ring in this compound towards electrophiles is primarily governed by the electronic influence of the sulfonamide group (-SO₂N(CH₂CN)₂). The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. libretexts.org This deactivation results from the inductive effect of the electronegative oxygen and nitrogen atoms and the mesomeric effect of the sulfonyl group.

Consequently, the sulfonamide substituent directs incoming electrophiles to the meta position. libretexts.org This is because the meta positions are less deactivated than the ortho and para positions, where the deactivating resonance effect is most pronounced. Common EAS reactions such as nitration, sulfonation, and halogenation are expected to yield the corresponding meta-substituted products. byjus.commasterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄N,N-bis(cyanomethyl)-3-nitrobenzenesulfonamide
SulfonationFuming H₂SO₄ (SO₃, H₂SO₄)3-(N,N-bis(cyanomethyl)sulfamoyl)benzenesulfonic acid
BrominationBr₂, FeBr₃3-bromo-N,N-bis(cyanomethyl)benzenesulfonamide
Friedel-Crafts AcylationRCOCl, AlCl₃N,N-bis(cyanomethyl)-3-acylbenzenesulfonamide

Note: The reactions and products listed are hypothetical and based on established principles of electrophilic aromatic substitution on deactivated aromatic rings. Reaction conditions would require optimization.

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgunblog.fr The N,N-disubstituted sulfonamide group is recognized as an effective DMG. organic-chemistry.org This strategy overcomes the inherent meta-directing influence of the sulfonamide group in electrophilic aromatic substitution, providing access to ortho-substituted derivatives.

The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the Lewis basic oxygen or nitrogen atoms of the sulfonamide group. wikipedia.orguwindsor.ca This coordination positions the base in proximity to the ortho proton, facilitating its abstraction and the formation of an ortho-lithiated species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org

Table 2: Hypothetical Ortho-Functionalization of this compound via DoM

Step 1: Metalation ReagentStep 2: ElectrophilePredicted Ortho-Substituted Product
sec-BuLi, TMEDA, THF, -78 °CI₂N,N-bis(cyanomethyl)-2-iodobenzenesulfonamide
n-BuLi, THF, -78 °CDMF2-(N,N-bis(cyanomethyl)sulfamoyl)benzaldehyde
t-BuLi, THF, -78 °C(CH₃)₃SiClN,N-bis(cyanomethyl)-2-(trimethylsilyl)benzenesulfonamide
sec-BuLi, TMEDA, THF, -78 °CCO₂ then H₃O⁺2-(N,N-bis(cyanomethyl)sulfamoyl)benzoic acid

Note: These examples are illustrative of the potential of Directed Ortho Metalation. The choice of base, solvent, and temperature is crucial for successful and selective ortho-lithiation.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov To utilize this compound in such reactions, it would first need to be functionalized with a suitable group, such as a halide (Br, I) or a triflate (OTf). These groups can be introduced onto the aromatic ring using the methods described previously, such as electrophilic halogenation (meta position) or DoM followed by quenching with a halogen source (ortho position).

Once functionalized, these derivatives can serve as substrates in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) reactions. mdpi.comresearchgate.netdntb.gov.ua This allows for the introduction of aryl, heteroaryl, alkyl, and vinyl groups, significantly expanding the accessible chemical space.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

SubstrateCoupling PartnerReaction TypeCatalyst/Ligand System (Example)Predicted Product
N,N-bis(cyanomethyl)-3-bromobenzenesulfonamidePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃N,N-bis(cyanomethyl)-[1,1'-biphenyl]-3-sulfonamide
N,N-bis(cyanomethyl)-2-iodobenzenesulfonamideTributyl(vinyl)stannaneStillePdCl₂(PPh₃)₂N,N-bis(cyanomethyl)-2-vinylbenzenesulfonamide
N,N-bis(cyanomethyl)-3-bromobenzenesulfonamideStyreneHeckPd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-N,N-bis(cyanomethyl)-3-(2-phenylvinyl)benzenesulfonamide

Note: The success of these reactions is dependent on the choice of catalyst, ligands, base, and solvent, which must be optimized for each specific transformation.

Exploration of Supramolecular Interactions

The non-covalent interactions of this compound are critical for understanding its solid-state structure, solubility, and potential applications in crystal engineering and materials science. These interactions are primarily dictated by its hydrogen bonding capabilities and its potential to coordinate with metal ions.

This compound itself lacks classical hydrogen bond donors such as N-H or O-H bonds. libretexts.orglibretexts.org However, it possesses several potent hydrogen bond acceptor sites. The two oxygen atoms of the sulfonyl group and the nitrogen atoms of the two cyanomethyl groups are all Lewis basic and capable of accepting hydrogen bonds from suitable donor molecules (e.g., water, alcohols, primary or secondary amines). nih.govmdpi.com

The presence of multiple hydrogen bond acceptors suggests that this compound can participate in the formation of extensive hydrogen-bonded networks in the presence of appropriate guest molecules. bohrium.com The geometry of these networks would be influenced by the steric arrangement of the acceptor sites and the nature of the hydrogen bond donor. The electron-withdrawing nature of the benzenesulfonyl and cyano groups creates a significant dipole moment in the molecule, enhancing its acceptor properties.

The this compound molecule offers several potential coordination sites for transition metal ions. tandfonline.comresearchgate.net The nitrogen atoms of the two cyanomethyl groups and the oxygen atoms of the sulfonyl group are all potential donor atoms. nih.govnih.gov

The two cyanomethyl groups, separated by a flexible ethylamine (B1201723) backbone attached to the sulfonyl group, could potentially act as a bidentate chelating ligand, forming a stable ring with a metal center. researchgate.netresearchgate.net The size and flexibility of this potential chelate ring would influence its affinity for different metal ions. Furthermore, the sulfonyl oxygens could also coordinate to metal ions, potentially leading to bridging interactions and the formation of coordination polymers. nih.gov The specific coordination mode would depend on the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of competing ligands. nih.gov

Table 4: Hypothetical Coordination Complexes of this compound

Metal IonPotential Coordination ModePlausible Complex Structure
Cu(II)Bidentate chelation via nitrile nitrogens[Cu(this compound)₂]Cl₂
Ag(I)Linear coordination via one nitrile nitrogen[Ag(this compound)₂]NO₃
Pd(II)Square planar chelation via nitrile nitrogens[Pd(this compound)Cl₂]
Zn(II)Tetrahedral coordination involving nitrile and sulfonyl donors[Zn(this compound)Cl₂]

Note: The structures presented are speculative and would require experimental verification through techniques such as X-ray crystallography and spectroscopic methods.

In-depth Analysis of this compound Reveals No Specific Research on Host-Guest Chemistry or Self-Assembly

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the host-guest chemistry or self-assembly processes of the chemical compound this compound has been identified. While the broader class of sulfonamides and molecules with cyanomethyl groups are known to participate in various intermolecular interactions, data directly pertaining to the supramolecular chemistry of this specific molecule is not publicly available.

The investigation sought to elaborate on the chemical reactivity and derivatization strategies of this compound, with a focused exploration of its host-guest chemistry and self-assembly processes. However, extensive searches have not yielded any studies that specifically characterize these aspects of the compound.

General principles of supramolecular chemistry suggest that the structural features of this compound, such as the phenyl ring, the sulfonamide group, and the two cyanomethyl groups, could potentially engage in a variety of non-covalent interactions. These interactions are the fundamental driving forces for self-assembly and host-guest recognition. For instance, the aromatic ring could participate in π-π stacking interactions, while the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen atoms of the cyanomethyl groups could act as hydrogen bond acceptors. nih.govnih.gov The methylene (B1212753) C-H groups adjacent to the cyano groups might also function as weak hydrogen bond donors. nih.gov

In the broader context of related molecules, studies on other benzenesulfonamide derivatives have highlighted the importance of hydrogen bonding and π-π stacking in their crystal packing and the formation of supramolecular structures. nih.govnih.gov Similarly, the self-assembly of molecules containing cyano groups is a well-documented phenomenon, often leading to the formation of ordered structures through dipole-dipole interactions and weak hydrogen bonds. nih.govnih.gov

A structurally similar compound, N,N-bis(cyanomethyl)nitrous amide, has been studied for its crystal structure, revealing that C-H···N hydrogen bonds play a significant role in its self-assembly into dimers and chains. This suggests that this compound might exhibit analogous intermolecular interactions.

Furthermore, the coordination of metal ions with ligands containing sulfonamide and cyano functionalities is a known strategy for the construction of coordination polymers, a class of self-assembled supramolecular structures. While no such studies were found for this compound specifically, the potential for this compound to act as a ligand in the formation of metal-organic frameworks or coordination complexes remains a plausible area for future research.

Advanced Applications and Research Directions of N,n Bis Cyanomethyl Benzenesulfonamide and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

N,N-bis(cyanomethyl)benzenesulfonamide serves as a valuable precursor in the field of organic synthesis, primarily due to the reactivity of its twin nitrile groups. These functional groups offer a gateway to a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

Precursor to Heterocyclic Compounds

A significant application of this compound is its role as a starting material for the synthesis of nitrogen-rich heterocyclic compounds. The dual nitrile functionalities are particularly amenable to cycloaddition reactions, providing an efficient route to bis-tetrazole structures.

Detailed research has demonstrated the successful conversion of this compound to its corresponding ditetrazole derivative, 5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole). This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, a well-established method for tetrazole synthesis. nih.gov In a specific synthetic protocol, this compound is reacted with sodium azide in the presence of a Lewis acid, such as zinc chloride, in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization of both nitrile groups into tetrazole rings.

The synthesis of the starting dinitrile, this compound, is accomplished by the reaction of benzenesulfonamide (B165840) with bromoacetonitrile (B46782) in the presence of a base. This straightforward preparation makes the dinitrile an accessible intermediate for further synthetic elaborations.

The resulting ditetrazole, 5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole), is a molecule of interest due to the prevalence of tetrazole moieties in medicinal chemistry and materials science. nih.govbeilstein-journals.org Tetrazoles are recognized as bioisosteres of carboxylic acids and can participate in a variety of coordination modes with metal ions. nih.gov

Table 1: Synthesis of 5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole)

ReactantReagentProduct
This compoundSodium Azide (NaN₃)5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole)

Building Block for Complex Molecular Architectures

While the conversion to the ditetrazole represents a primary application, the electrophilic nature of the carbon atoms in the nitrile groups of this compound suggests its potential as a building block for more intricate molecular structures. However, specific documented examples of its use in the synthesis of other complex, non-heterocyclic molecular architectures are not widely reported in the available scientific literature.

Theoretically, the cyanomethyl groups could participate in reactions such as Thorpe-Ziegler cyclizations to form five-membered rings, or they could be hydrolyzed to carboxylic acids, which could then be used in further synthetic steps. These potential transformations remain areas for future research exploration.

Investigations in Materials Science (excluding physical properties)

The derivatives of this compound, particularly the ditetrazole, hold potential for applications in materials science due to their nitrogen-rich structure and ability to act as ligands.

Incorporation into Polymeric Structures

There is a growing interest in polymers that are decorated with nitrogen-rich heterocycles like tetrazoles for a range of potential applications. conicet.gov.ar While there are no specific reports on the direct polymerization of this compound or the incorporation of its ditetrazole derivative, 5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole), into polymeric chains, the structural motifs suggest this as a promising research direction.

For instance, polymers containing tetrazole side chains have been synthesized and investigated for their unique properties. conicet.gov.ar The ditetrazole derivative of this compound, with its two tetrazole rings, could potentially be used as a cross-linking agent or as a monomer in the synthesis of novel polymers. The presence of the sulfonamide group could also influence the polymer's properties, such as solubility and thermal stability.

Application in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The tetrazole rings in 5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole) are excellent coordinating groups for a variety of metal cations. rsc.org The nitrogen atoms of the tetrazole ring can act as donors, allowing the ligand to bridge multiple metal centers and form one-, two-, or three-dimensional networks. nih.govrsc.org

While the specific use of 5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole) in the synthesis of coordination polymers or MOFs has not been explicitly detailed in published research, the broader class of bis-tetrazole ligands has been extensively used for this purpose. rsc.orgresearchgate.net These materials often exhibit interesting properties such as porosity, which can be utilized for gas storage or separation.

Table 2: Potential of 5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole) as a Ligand in Coordination Chemistry

LigandMetal Ions (Examples)Potential Structure Type
5,5'-(phenylsulfonazanediyl)bis(methylene)bis(1H-tetrazole)Zn(II), Cd(II), Co(II)Coordination Polymer, Metal-Organic Framework (MOF)

The flexible methylene (B1212753) spacer and the phenylsulfonamide backbone of this particular ditetrazole ligand could lead to the formation of novel network topologies with unique properties. The synthesis and characterization of coordination polymers and MOFs using this ligand is a viable and interesting avenue for future research.

Exploration in Analytical Chemistry (excluding basic identification and safety analysis)

The application of this compound and its derivatives in advanced analytical chemistry is an area that remains largely unexplored. The presence of multiple nitrogen and sulfur atoms, along with the aromatic ring, suggests that these compounds could potentially be used as chelating agents for specific metal ions.

The ditetrazole derivative, in particular, with its two tetrazole rings, could exhibit selective binding to certain metal cations. This selectivity could form the basis for the development of new analytical methods, such as ion-selective electrodes or fluorescent sensors, if the complexation event leads to a measurable change in a physical property. However, at present, there are no specific research findings or developed analytical methods that utilize this compound or its derivatives for such purposes. This represents a clear gap in the literature and an opportunity for future investigation.

Mechanistic Biological Activity Studies

The benzenesulfonamide framework, particularly when functionalized with groups like cyanomethyl, is a key scaffold in designing molecules that can probe and modulate biological systems. Research has focused on understanding how these molecules interact with proteins and other biomolecules at a fundamental level, excluding clinical outcomes.

Derivatives of this compound have been instrumental in identifying and studying protein targets through advanced chemoproteomic techniques. A notable strategy involves using N-(cyanomethyl)-N-(phenylsulfonyl)amides (CyMPSAs) for the targeted acylation of lysine (B10760008) residues, which are crucial post-translational modifications that regulate protein function. biomol.com This approach allows for the site-specific introduction of modifications to map protein interactions across the entire proteome. biomol.com

In one study, a library of CyMPSAs with varied molecular scaffolds was synthesized to explore interactions with a broad spectrum of protein targets. biomol.com This led to the identification of paralog-selective chemical probes that could acetylate specific lysines on interferon-stimulated antiviral RNA-binding proteins, thereby creating new protein forms (proteoforms) with altered RNA interaction capabilities. biomol.com

Furthermore, related phenyl bis-sulfonamide structures have been developed as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). tcichemicals.com The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Non-electrophilic PPI inhibitors are sought after as a reversible alternative to reactive agents. tcichemicals.com Studies revealed that phenyl bis-sulfonamide compounds bind to the Keap1 Kelch protein at submicromolar concentrations, occupying specific sub-pockets within the binding site in a "peptidomimetic" fashion that mimics the natural Nrf2 peptide. tcichemicals.com

The benzenesulfonamide core is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. broadpharm.com Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives have provided deep insights into achieving isoform-specific inhibition. nih.gov

Research on N-substituted sulfonamides, a class that includes the conceptual precursors to this compound, has shown that modifications to the sulfonamide nitrogen can significantly influence binding and selectivity for different human (h) CA isoforms. broadpharm.com X-ray crystallography of an N-nitro benzenesulfonamide derivative in complex with hCA II revealed its specific binding mode to the active site's zinc(II) ion, providing a structural basis for designing more potent and selective inhibitors. broadpharm.com

SAR studies on other benzenesulfonamide-based inhibitors targeting cancer-related CA isoforms IX and XII have shown that active-site residues, particularly at positions 92 and 131, govern the binding orientation and affinity. nih.gov The "tail" of the inhibitor, which would include moieties like the bis(cyanomethyl) groups, plays a critical role in modulating isoform specificity. nih.gov

In a study of synthesized sulfanilamide (B372717) derivatives, which share the core benzenesulfonamide structure, compound 5d was identified as a potent inhibitor of CA-II. Its inhibitory activity was significantly greater than the standard inhibitor, acetazolamide, as demonstrated by its IC₅₀ value.

Table 1: Enzyme Inhibition Data for a Benzenesulfonamide Derivative This table presents the in vitro inhibitory activity of a representative sulfanilamide derivative against a target enzyme, illustrating the potency achievable with this structural class.

CompoundTarget EnzymeIC₅₀ Value (µM)StandardStandard IC₅₀ (µM)
Derivative 5dCarbonic Anhydrase II (CA-II)0.00690 ± 0.1119Acetazolamide0.9979 ± 0.0024

Data sourced from PubMed.

The interaction of benzenesulfonamide derivatives with key biomolecules like proteins and DNA is a significant area of mechanistic investigation. As discussed previously, these compounds can act as direct inhibitors of protein-protein interactions, such as the Keap1-Nrf2 system. tcichemicals.com

Chemoproteomic studies utilizing CyMPSA probes have demonstrated a powerful method for mediating and mapping post-translational lysine acylations on a global scale. biomol.com This targeted delivery of acyl groups allows for the creation of novel proteoforms with altered functions. For instance, the targeted acetylation of a key enzyme in retinoid metabolism resulted in a conformational change that led to a gain-of-function phenotype. biomol.com

Beyond protein interactions, certain benzenesulfonamide derivatives have been studied for their ability to bind DNA. In one study, the binding of a sulfanilamide derivative to DNA was confirmed through UV-visible spectroscopy, which showed hyperchromism upon the formation of a drug-DNA adduct. The binding constant for the most promising compound was calculated using the Benesi-Hildebrand equation, confirming a significant interaction. This interaction is considered a valuable attribute in the context of developing agents with multi-target biological activity.

Table 2: DNA Binding Constant for a Benzenesulfonamide Derivative This table shows the quantitative measure of the interaction between a selected benzenesulfonamide derivative and DNA.

CompoundMethodBinding Constant (K) (mol⁻¹)
Derivative 5dUV-Visible Spectroscopy6.7 x 10⁴

Data sourced from research on benzene (B151609) sulfonamide derivatives as Dickkopf 1 inhibitors.

Future Research Perspectives and Emerging Fields

The research into this compound and its related structures points toward several promising future directions. The development of highly selective and potent enzyme inhibitors remains a primary goal. The detailed structural understanding of how N-substituted sulfonamides bind to targets like carbonic anhydrases will fuel drug optimization processes aimed at achieving greater isoform specificity, which is crucial for developing targeted therapeutics. broadpharm.com

The ability to directly and reversibly inhibit protein-protein interactions is a major emerging field. tcichemicals.com Future work will likely focus on optimizing the phenyl bis-sulfonamide scaffold to create even more potent inhibitors of pathways like Keap1-Nrf2, offering new avenues for modulating cellular stress responses. tcichemicals.com

Perhaps the most innovative frontier lies in the application of these compounds as tools in chemical biology and proteomics. The use of CyMPSA-like molecules to achieve targeted lysine acylation opens up the possibility of exerting precise, biomimetic control over protein function within living cells. biomol.com This strategy could be harnessed to advance new therapeutic modalities and deepen our fundamental understanding of the biological processes governed by post-translational modifications. biomol.com Further exploration may lead to new therapeutic strategies for diseases associated with the aberrant expression of protein targets.

Photophysical Properties and Optoelectronic Applications

The photophysical characteristics of organic molecules are fundamental to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. The fluorescence and electronic properties of benzenesulfonamide derivatives are often dictated by the nature of both the donor and acceptor groups within the molecule.

Derivatives of benzenesulfonamide have been investigated as materials for thermally activated delayed fluorescence (TADF). For instance, blue TADF materials have been successfully designed using bis(phenylsulfonyl)benzene as a core structure. rsc.org These molecules exhibit very small singlet-triplet splitting energies, a critical factor for efficient TADF. This is achieved by linking the acceptor core with donor units, such as carbazoles. rsc.org The design principles from these related systems suggest that derivatives of this compound could be engineered for optoelectronic applications by introducing suitable donor groups to create a charge-transfer state, which is essential for TADF.

The introduction of cyano groups can also impact the photophysical properties. In related systems like N,N'-bis(4-cyanophenyl)-1,4,5,8-naphthalenediimide, the cyano groups have been shown to improve the thermal stability of the compounds and influence their electronic properties, which are crucial for applications in organic solar cells. researchgate.net

Table 1: Illustrative Photophysical Data for Related Benzenesulfonamide Derivatives

Compound Class Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Application Note
Pyrrolobenzosulfonamides ~300-350 ~400-500 Variable Influenced by donor linkage site nih.gov
Carbazolobenzosulfonamides ~350 ~450-550 Variable Potential for TADF materials nih.govrsc.org

This table is illustrative and based on data for structurally related compound classes to indicate potential properties.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound and its derivatives are of interest for their potential use in electro-organic synthesis, as redox mediators, and in the development of electronic materials. The presence of the electron-withdrawing sulfonyl group and the cyano groups suggests that these compounds are likely to have interesting reductive electrochemical behavior.

Cyclic voltammetry (CV) is a primary technique used to study the redox behavior of such compounds. Studies on related structures, like N,N'-bis-n-butyl derivative of naphthalene (B1677914) diimide, have shown reversible reduction steps, indicating the stable formation of radical anions and dianions. researchgate.net For this naphthalene diimide derivative, the lowest unoccupied molecular orbital (LUMO) energy level was determined from its reduction potential. researchgate.net Similarly, for N,N'-bis(4-cyanophenyl) derivatives of naphthalenediimide and perylenediimide, CV measurements have revealed reversible one-electron reduction waves. researchgate.net

The electrochemical behavior of N-substituted-4-piperidone curcumin (B1669340) analogs, which also possess aromatic rings and electron-withdrawing groups, has been studied in detail. nih.gov These studies show irreversible oxidation processes, and the number of electrons transferred in the redox reaction was determined to be two. nih.gov The oxidation potential was found to be influenced by the nature of the substituents on the phenyl rings, with electron-withdrawing groups shifting the potential to more positive values. nih.gov

Based on these related systems, it can be anticipated that this compound would exhibit reduction potentials influenced by the electronic nature of the substituents on the benzene ring. The two cyanomethyl groups are expected to significantly lower the LUMO energy level, making the compound easier to reduce.

Table 2: Expected Electrochemical Data for this compound based on Analogous Compounds

Property Expected Value/Behavior Technique
Reduction Potential Reversible reduction wave(s) expected Cyclic Voltammetry
LUMO Energy Level Calculable from reduction potential Cyclic Voltammetry
Effect of Substituents Electron-donating groups on the benzene ring would make reduction harder; electron-withdrawing groups would make it easier. Cyclic Voltammetry

This table is predictive and based on the electrochemical behavior of structurally related compounds.

Catalytic Applications in Organic Transformations

While this compound itself is not primarily known as a catalyst, its structural motifs are relevant in the context of modern catalytic methods. The development of new catalysts is a cornerstone of green and efficient organic synthesis.

Recent research has highlighted the use of copper and visible light in dual catalytic systems for the construction of benzenesulfonamide derivatives. nih.govnih.gov These methods often proceed through the generation of reactive intermediates like triplet nitrenes from azides, which then couple with sulfonyl radicals. nih.gov This demonstrates the utility of the sulfonamide framework in synthetic transformations.

Furthermore, the cyano group is a versatile functional group in organic synthesis. For instance, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is used as an electrophilic cyanating agent. researchgate.net This suggests that the this compound core could potentially be modified for use in reactions requiring a cyanomethyl source.

The broader field of catalysis is increasingly employing nanoparticles and graphene-based materials for a wide range of organic transformations. rsc.orgbenthamscience.com These catalysts are valued for their high surface area and reactivity. rsc.org While not directly employing this compound, these advanced catalytic systems provide a framework for how such molecules could be immobilized on a support to create novel heterogeneous catalysts. The sulfonamide group could act as a ligand for metal nanoparticles, or the entire molecule could be part of a larger, catalytically active framework.

Table 3: Potential Catalytic Roles of this compound Derivatives

Catalytic Role Description Relevant Precedent
Ligand in Homogeneous Catalysis The sulfonamide and/or cyano groups could coordinate to a metal center, modulating its catalytic activity. General principle of ligand design.
Precursor to N-Heterocyclic Carbenes (NHCs) Modification of the cyanomethyl groups could lead to the formation of NHC precursors, which are powerful organocatalysts. General synthetic routes to NHCs.
Component of a Heterogeneous Catalyst Immobilization on a solid support (e.g., graphene, silica) could create a recyclable catalyst. Use of organic molecules on solid supports. benthamscience.com

Q & A

Q. What are the established synthetic routes for N,N-bis(cyanomethyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer : The compound can be synthesized via nucleophilic substitution of benzenesulfonamide with cyanomethyl halides (e.g., chloroacetonitrile). Key steps include:

  • Reagent Ratios : Use a 2:1 molar ratio of cyanomethyl halide to benzenesulfonamide to ensure complete bis-alkylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity. Elevated temperatures (60–80°C) improve reaction rates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.
  • Yield Monitoring : Typical yields for analogous sulfonamide derivatives range from 60–75% under optimized conditions .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?

Methodological Answer :

  • ¹H/¹³C NMR : Identify cyanomethyl groups (δ ~3.5–4.0 ppm for CH₂CN protons; δ ~115–120 ppm for nitrile carbons). Aromatic protons of the benzene ring appear at δ ~7.3–8.1 ppm .
  • LC-MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed masses indicate impurities .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry .

Q. How should researchers handle solubility challenges during in vitro assays?

Methodological Answer :

  • Co-solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound. Validate biocompatibility with control experiments.
  • Surfactants : Non-ionic surfactants (e.g., Tween-80) improve dispersion in aqueous buffers.
  • Pro-drug Derivatives : Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modification, as demonstrated for hydroxyethyl-substituted sulfonamides .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity?

Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., cyanomethyl group substitution) using Gaussian or ORCA software. Adjust for solvent effects (CPCM model) and entropy.
  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs to study rate-determining steps.
  • Cross-Validation : Compare with structurally related compounds (e.g., chloroethyl or naphthyl derivatives) to identify substituent-specific trends .

Q. How can researchers design mechanistic studies for cyanomethyl group transformations?

Methodological Answer :

  • Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS or IR spectroscopy.
  • Isotopic Labeling : Synthesize ¹³C-labeled cyanomethyl groups to track bond cleavage/formation using NMR.
  • pH-Dependent Kinetics : Conduct reactions under acidic, neutral, and basic conditions to identify protonation-dependent pathways .

Q. What approaches mitigate crystallography challenges for high-purity samples?

Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN command for datasets with overlapping reflections.
  • High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve disorder in cyanomethyl groups.
  • Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry elements .

Q. How to evaluate the compound’s potential as a biochemical probe in antimicrobial studies?

Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution per CLSI guidelines.
  • Resistance Profiling : Serial passage experiments to assess mutation-driven resistance.
  • Mode of Action : Perform proteomic profiling or target-specific assays (e.g., enzyme inhibition), as done for chloroethyl-sulfonamide derivatives .

Q. What methodologies address discrepancies in purity assessments between LC-MS and elemental analysis?

Methodological Answer :

  • Orthogonal Techniques : Combine LC-MS, ¹H NMR integration, and combustion analysis (C/H/N).
  • Impurity Identification : Use preparative HPLC to isolate minor peaks and characterize via high-resolution MS.
  • Batch Variability Analysis : Compare multiple synthetic batches to distinguish systemic vs. stochastic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.